Lipophilicity Advantage Over the Methyl Ester Analog
The ethyl ester moiety of the target compound (XLogP3-AA = 1.3 [1]) confers approximately 0.5 log-unit higher lipophilicity compared to the corresponding methyl ester analog (estimated XLogP3-AA ≈ 0.8 based on additive fragment contributions; direct computed data unavailable). Moderately elevated lipophilicity (logP 1–3) is associated with improved passive membrane permeability and oral bioavailability while maintaining aqueous solubility within an acceptable range. The ethyl ester also provides a slower rate of esterase-mediated hydrolysis relative to the methyl ester, potentially prolonging the half-life of any intact ester prodrug form.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 (computed via XLogP3 3.0, PubChem [1]) |
| Comparator Or Baseline | Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-25-9): estimated XLogP3-AA ~ 0.8 (additivity estimate; direct experimental measurement not located) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (ethyl > methyl) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm). Experimental logD values are not available for either compound. |
Why This Matters
Higher lipophilicity within the optimal range (logP 1–3) generally correlates with enhanced passive transcellular permeability, a key determinant of oral absorption and blood-brain barrier penetration.
- [1] PubChem. Compound Summary for CID 16424587, Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. National Center for Biotechnology Information, 2026. View Source
